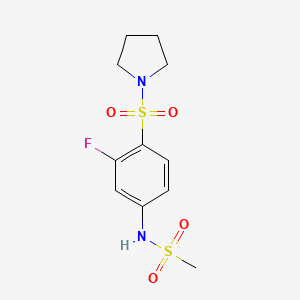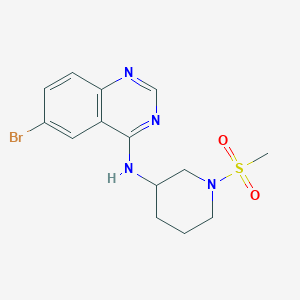
2-Phenylethyl 1-acetylpiperidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylethyl 1-acetylpiperidine-4-carboxylate, also known as PAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. PAC is a derivative of piperidine, which is a heterocyclic organic compound commonly used as a building block in the synthesis of various bioactive molecules. In
作用機序
The mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes and transcription factors involved in cell growth and survival, leading to the induction of apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to activate the immune system, leading to the production of cytokines and other immune mediators.
Biochemical and Physiological Effects:
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix components. In addition, 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to induce the expression of heat shock proteins (HSPs), which are involved in the cellular stress response.
実験室実験の利点と制限
One advantage of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate in lab experiments is its ease of synthesis and availability. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate can be synthesized in a few simple steps from commercially available starting materials. Another advantage is its versatility, as it can be easily incorporated into various drug delivery systems. However, one limitation of using 2-Phenylethyl 1-acetylpiperidine-4-carboxylate is its relatively low potency compared to other bioactive compounds. Further research is needed to optimize the synthesis and pharmacological properties of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate.
将来の方向性
There are several future directions for research on 2-Phenylethyl 1-acetylpiperidine-4-carboxylate. One area of interest is the development of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate-based drug delivery systems for targeted delivery of drugs to cancer cells. Another area of interest is the investigation of the immunomodulatory effects of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate, and its potential as an adjuvant therapy for cancer immunotherapy. Further research is also needed to elucidate the mechanism of action of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate and its interactions with various signaling pathways in cells.
合成法
The synthesis of 2-Phenylethyl 1-acetylpiperidine-4-carboxylate involves the reaction of 4-piperidone hydrochloride with 2-phenylethyl alcohol in the presence of acetic anhydride and pyridine. The reaction proceeds through the formation of an intermediate, which is then converted into 2-Phenylethyl 1-acetylpiperidine-4-carboxylate through acid-catalyzed esterification.
科学的研究の応用
2-Phenylethyl 1-acetylpiperidine-4-carboxylate has been found to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anti-tumor effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-Phenylethyl 1-acetylpiperidine-4-carboxylate has also been investigated for its potential as a drug delivery system, as it can be easily incorporated into liposomes and other nanoparticles.
特性
IUPAC Name |
2-phenylethyl 1-acetylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-13(18)17-10-7-15(8-11-17)16(19)20-12-9-14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIDIMHUBKBRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)OCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylethyl 1-acetylpiperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-2-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B7634813.png)
![[4-(6-Methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7634816.png)
![N-[1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-oxopropan-2-yl]acetamide](/img/structure/B7634824.png)

![N-[1-[2-(difluoromethoxy)phenyl]pyrrolidin-3-yl]-5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxamide](/img/structure/B7634840.png)
![2-methyl-5-methylsulfonyl-N-[4-(2H-tetrazol-5-yl)phenyl]benzamide](/img/structure/B7634848.png)
![2-(3-fluoro-4-methoxyphenyl)-N-[4-(2H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7634852.png)
![methyl N-[2-(3,4-dihydro-2H-quinolin-1-yl)acetyl]carbamate](/img/structure/B7634853.png)
![N-(4-Acetamidophenyl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7634863.png)
![(4-Chlorophenyl)-[4-(2-methylpyrazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7634874.png)

![5-N-[2-(3-chlorophenyl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B7634887.png)
![1-[1-(furan-2-yl)ethyl]-1-methyl-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea](/img/structure/B7634908.png)
![N-cyclopropyl-2-[4-(1H-pyrrole-2-carbonyl)piperazin-1-yl]propanamide](/img/structure/B7634911.png)